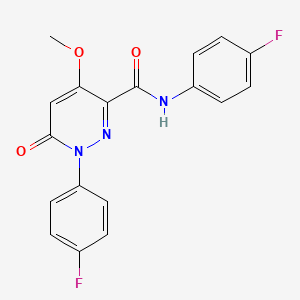

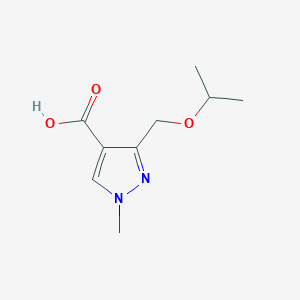

3-(2,2-Dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-Dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one (DESI) is a small molecule compound that has been extensively studied for its potential applications in a variety of scientific research areas. DESI is a member of the imidazolidinone family, which is a group of compounds known for their ability to form stable complexes with metal ions. DESI is of particular interest due to its ability to form covalent bonds with a variety of metal ions, including zinc and copper, and its relatively low toxicity compared to other imidazolidinones.

Scientific Research Applications

Crystal Structure and Molecular Interactions

- The structural analysis of various sulfanylideneimidazolidin-4-one compounds shows that these molecules often have a planar structure and engage in significant hydrogen bonding. This characteristic is critical in crystal engineering and understanding molecular interactions in solids (Castro et al., 2013), (Kitoh et al., 2013), (Ichitani et al., 2013).

Synthesis of Novel Compounds

- Research shows that the reaction of 1-(2,2-dimethoxyethyl)-1,3,3-trimethylurea with various reactants can lead to new types of imidazolidin-2-ones, indicating the potential for synthesizing novel compounds with diverse properties (Gazizov et al., 2009).

Antimicrobial Potential

- Studies on sulfanylideneimidazolidin-4-one derivatives have revealed their antimicrobial efficacy against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Arshad et al., 2021), (Pansare et al., 2014).

Peptide Synthesis

- The compounds have been utilized in peptide synthesis, specifically in the synthesis of sulfur-containing peptide analogues. This demonstrates their utility in creating complex organic molecules (Kintscher & Martens, 1992).

Potential as Fungicides

- Some sulfanylideneimidazolidin-4-one derivatives have been proposed as novel fungicides, underscoring their potential in agricultural applications (Kobyłka et al., 2019).

Biological Activity Assessment

- These compounds have been synthesized and evaluated for various biological activities, including as potential nonpeptide inhibitors for specific enzymes, highlighting their significance in medicinal chemistry (Brzozowski & Sławiński, 2004), (Niwata et al., 1997).

Catalysis and Chemical Transformations

- Research into the use of these compounds in catalysis and synthesis of other complex organic molecules, such as furans, demonstrates their versatility in organic synthesis (Özdemir et al., 2001).

Conformational Studies

- Studies on the conformational properties of related compounds provide insights into their behavior in various chemical environments, which is crucial for designing more effective pharmaceuticals and other chemical products (Gerhardt et al., 2012).

properties

IUPAC Name |

3-(2,2-dimethoxyethyl)-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3S/c1-11-6(12-2)4-9-5(10)3-8-7(9)13/h6H,3-4H2,1-2H3,(H,8,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERDJKLRKDJJKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1C(=O)CNC1=S)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-4-oxo-N-(pyridin-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2360323.png)

![1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B2360326.png)

![1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2360328.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide](/img/structure/B2360333.png)

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2360337.png)

![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2360338.png)

![2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide](/img/structure/B2360342.png)